N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated phenyl ring, and a sulfonylpiperidine moiety. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Cyclopropyl-4-fluoro-2-nitroaniline
- 4-Chloro-N-cyclopropyl-2-nitroaniline
- N-(2,2-Dimethoxyethyl)-5-fluoro-2-nitroaniline
Uniqueness
N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to its combination of a cyclopropyl group, a fluorinated phenyl ring, and a sulfonylpiperidine moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-N-cyclopropyl-4-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O2S/c1-15-12-16(22)4-7-19(15)30(28,29)26-10-8-18(9-11-26)27(17-5-6-17)21-13-20(25(2)3)23-14-24-21/h4,7,12-14,17-18H,5-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKFWQNVCESSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC(=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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